4-[(Z)-(6-benzyl-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-methoxyphenyl acetate
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Overview
Description
4-{[(2Z)-6-Benzyl-5-methyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}-2-methoxyphenyl acetate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazolo[3,2-a]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2Z)-6-benzyl-5-methyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}-2-methoxyphenyl acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: This step involves the condensation of 2-mercaptobenzimidazole with ketones in the presence of acetic acid and sulfuric acid to form 2-benzimidazolylthioacetophenone derivatives.
Introduction of the Benzyl and Methyl Groups: The thiazolopyrimidine core is further modified by introducing benzyl and methyl groups through alkylation reactions.
Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(2Z)-6-Benzyl-5-methyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and acetate groups, using reagents like sodium methoxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolopyrimidine derivatives.
Substitution: Substituted phenyl acetates.
Scientific Research Applications
4-{[(2Z)-6-Benzyl-5-methyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}-2-methoxyphenyl acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in studies exploring the inhibition of microbial growth, making it a candidate for developing new antibiotics.
Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-{[(2Z)-6-benzyl-5-methyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}-2-methoxyphenyl acetate involves the inhibition of specific enzymes and signaling pathways. The compound targets enzymes involved in DNA replication and repair, leading to the disruption of cancer cell proliferation. Additionally, it interacts with microbial enzymes, inhibiting their activity and preventing microbial growth.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Compounds with similar thiazolopyrimidine cores, such as ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates.
Benzimidazoles: Compounds like benzimidazole derivatives, which also exhibit diverse biological activities.
Uniqueness
4-{[(2Z)-6-Benzyl-5-methyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}-2-methoxyphenyl acetate is unique due to its specific structural features, including the combination of a thiazolopyrimidine core with benzyl and methoxy groups. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C24H20N2O5S |
---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
[4-[(Z)-(6-benzyl-5-methyl-3,7-dioxo-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene)methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C24H20N2O5S/c1-14-18(11-16-7-5-4-6-8-16)22(28)25-24-26(14)23(29)21(32-24)13-17-9-10-19(31-15(2)27)20(12-17)30-3/h4-10,12-13H,11H2,1-3H3/b21-13- |
InChI Key |
OCUMXTPBZKSGPJ-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=C(C(=O)N=C2N1C(=O)/C(=C/C3=CC(=C(C=C3)OC(=O)C)OC)/S2)CC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC(=C(C=C3)OC(=O)C)OC)S2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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